An In-depth Technical Guide to 3-Methyl-1-(toluene-4-sulfonyl)-piperazine
An In-depth Technical Guide to 3-Methyl-1-(toluene-4-sulfonyl)-piperazine
CAS Number: 178624-90-3
A Comprehensive Overview for Medicinal Chemists and Drug Development Professionals
This guide provides a detailed exploration of 3-Methyl-1-(toluene-4-sulfonyl)-piperazine, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, synthesis, analytical characterization, and its strategic importance in the design and development of novel therapeutic agents. The piperazine scaffold is a well-established "privileged structure" in drug discovery, and its strategic modification, as seen in this tosyl-protected derivative, offers chemists precise control over molecular properties.[1]
Core Chemical and Physical Properties
3-Methyl-1-(toluene-4-sulfonyl)-piperazine, also known as 3-methyl-1-tosylpiperazine, is a derivative of piperazine featuring a methyl group at the 3-position and a tosyl (toluene-4-sulfonyl) protecting group on one of the nitrogen atoms. This strategic protection of one amine allows for selective functionalization of the second, unprotected nitrogen, a common and critical step in multi-step drug synthesis.
| Property | Value | Source |
| CAS Number | 178624-90-3 | [2] |
| Molecular Formula | C12H18N2O2S | |
| Molecular Weight | 254.35 g/mol | |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and methanol. Poorly soluble in water. | General knowledge based on structure |
Synthesis and Reaction Mechanism
The synthesis of 3-Methyl-1-(toluene-4-sulfonyl)-piperazine is typically achieved through the selective tosylation of 2-methylpiperazine. This reaction leverages the nucleophilic nature of the secondary amines in the piperazine ring attacking the electrophilic sulfur atom of the tosyl chloride.
General Reaction Scheme:
Caption: General synthesis of 3-Methyl-1-(toluene-4-sulfonyl)-piperazine.
The reaction is carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The choice of solvent is typically an aprotic solvent like dichloromethane or chloroform to ensure the solubility of the reactants. The methyl group at the 3-position introduces chirality into the molecule, and the reaction will typically yield a racemic mixture unless a chiral starting material or a chiral resolution step is employed.
Detailed Experimental Protocol:
Materials:
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2-Methylpiperazine
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Tosyl chloride (p-toluenesulfonyl chloride)
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Triethylamine (TEA)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylpiperazine (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
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Addition of Base: Add triethylamine (1.1 eq) to the cooled solution and stir for 10-15 minutes.
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Addition of Tosyl Chloride: Dissolve tosyl chloride (1.05 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C over 30 minutes.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 3-Methyl-1-(toluene-4-sulfonyl)-piperazine.
Analytical Characterization
The structural confirmation of 3-Methyl-1-(toluene-4-sulfonyl)-piperazine relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the piperazine ring (a doublet), the protons of the piperazine ring (a complex multiplet pattern), the methyl group of the tosyl group (a singlet around 2.4 ppm), and the aromatic protons of the tosyl group (two doublets in the aromatic region, characteristic of a para-substituted benzene ring).
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon of the piperazine ring, the carbons of the piperazine ring, the methyl carbon of the tosyl group, and the aromatic carbons of the tosyl group. The number of signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) in positive mode, the molecule is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The fragmentation pattern can provide further structural information, with common cleavages occurring at the C-N bonds of the piperazine ring and the sulfonyl group.[4]
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:
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C-H stretching vibrations for the aliphatic and aromatic protons.
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S=O stretching vibrations for the sulfonyl group, typically appearing as two strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.
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C-N stretching vibrations.
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Aromatic C=C stretching vibrations.
Role in Drug Discovery and Development
The piperazine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of approved drugs targeting a wide range of therapeutic areas, including central nervous system disorders, cancer, and infectious diseases.[1][5] The strategic use of the tosyl group in 3-Methyl-1-(toluene-4-sulfonyl)-piperazine serves several key purposes in the drug discovery workflow.
Workflow for Utilizing 3-Methyl-1-(toluene-4-sulfonyl)-piperazine in Drug Discovery:
Caption: Drug discovery workflow utilizing the target molecule.
The tosyl group acts as a robust protecting group for one of the piperazine nitrogens, allowing for the selective introduction of various substituents on the other nitrogen. This is crucial for building molecular diversity and exploring structure-activity relationships (SAR). Following the desired modification, the tosyl group can be removed under specific conditions to reveal the free amine, which can then be further functionalized or may be a key pharmacophoric feature itself. This stepwise approach provides chemists with a high degree of control over the final molecular architecture.
Safety and Handling
As with any chemical reagent, proper handling procedures should be followed. It is recommended to handle 3-Methyl-1-(toluene-4-sulfonyl)-piperazine in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Methyl-1-(toluene-4-sulfonyl)-piperazine is a valuable and versatile building block in the arsenal of medicinal chemists. Its pre-protected and stereochemically defined nature allows for the efficient and controlled synthesis of complex piperazine-containing molecules. Understanding its properties, synthesis, and reactivity is key to leveraging its full potential in the quest for novel and effective therapeutics.
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